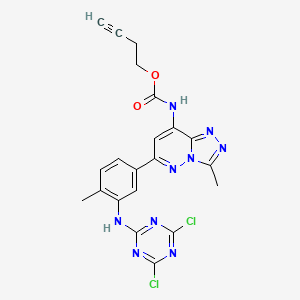
Bromotriazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromotriazine is a chemical compound that belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bromotriazine typically involves the reaction of tribromophenol with cyanuric chloride. The process begins by dissolving tribromophenol in an organic solvent, followed by the addition of a strong base to control the pH. Cyanuric chloride is then added to the mixture, and the reaction is catalyzed using a composite catalyst of triethylamine and DMAP (4-dimethylaminopyridine). The reaction is carried out at a controlled temperature of 5-15°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to reduce the consumption of raw materials and minimize waste production. Advanced techniques are employed to control the reaction parameters, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bromotriazine undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used.
Aplicaciones Científicas De Investigación
Bromotriazine has been extensively studied for its applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used as probes to study protein interactions and enzyme activities.
Medicine: Some this compound compounds have shown potential as therapeutic agents, particularly in cancer research.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of bromotriazine involves its ability to covalently modify proteins by targeting conserved amino acid residues. Specifically, this compound reacts with lysine and tyrosine residues in the binding sites of proteins, leading to the formation of stable covalent bonds. This modification can alter the activity of the target proteins, making this compound a valuable tool in chemical biology and drug discovery .
Comparación Con Compuestos Similares
Chlorotriazine: Similar in structure but contains chlorine atoms instead of bromine.
Fluorotriazine: Contains fluorine atoms and exhibits different reactivity and applications.
Iodotriazine: Contains iodine atoms and is used in specific chemical reactions where iodine’s unique properties are advantageous.
Uniqueness of Bromotriazine: this compound is unique due to its specific reactivity with lysine and tyrosine residues, making it a valuable probe in chemical biology. Its ability to form stable covalent bonds with proteins sets it apart from other triazine derivatives .
Propiedades
Número CAS |
2281763-18-4 |
|---|---|
Fórmula molecular |
C21H17Cl2N9O2 |
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
but-3-ynyl N-[6-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |
InChI |
InChI=1S/C21H17Cl2N9O2/c1-4-5-8-34-21(33)25-16-10-15(31-32-12(3)29-30-17(16)32)13-7-6-11(2)14(9-13)24-20-27-18(22)26-19(23)28-20/h1,6-7,9-10H,5,8H2,2-3H3,(H,25,33)(H,24,26,27,28) |
Clave InChI |
ALHDRILUIXYPIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)NC(=O)OCCC#C)C)NC4=NC(=NC(=N4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
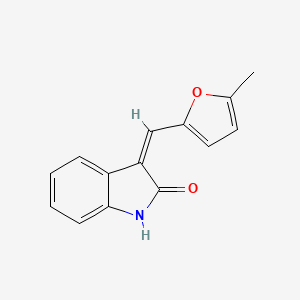
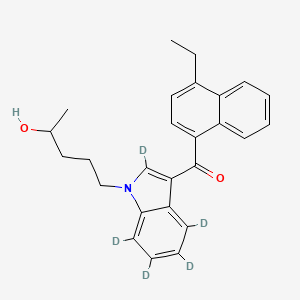
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
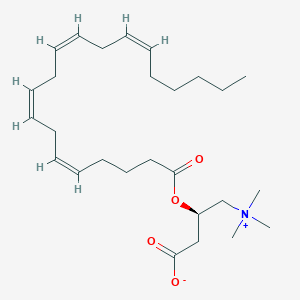
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
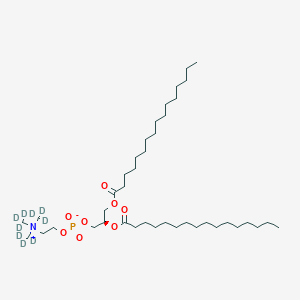
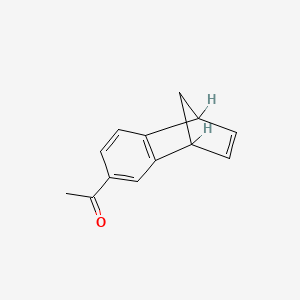

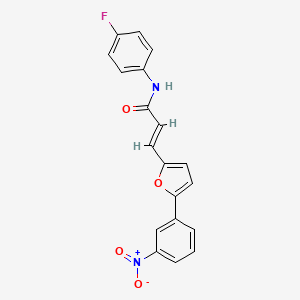
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)

